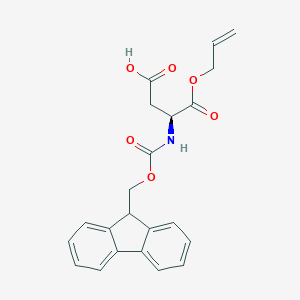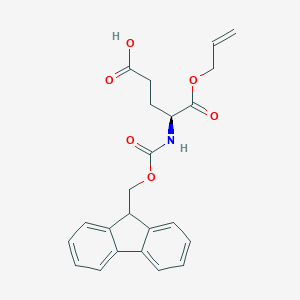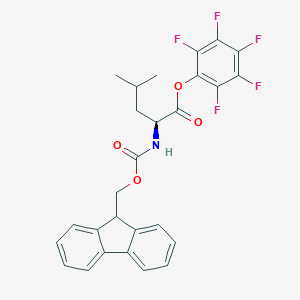
Fmoc-Asp-OAll
描述
Fmoc-Asp-OAll, also known as N-α-Fmoc-L-aspartic acid α-allyl ester, is an amino acid building block used in peptide synthesis . It is a versatile educt for synthesizing complex Asp and Asn derivatives, such as N-glycosylated Asn building blocks . It is also used as an intermediate in the synthesis of some biologically active molecules .
Synthesis Analysis
Fmoc-Asp-OAll is used in Fmoc solid-phase peptide synthesis . The synthesis involves the use of various Fmoc cleavage protocols and a variety of Asp β-carboxy protecting groups . The extent of formation of aspartimide and aspartimide-related by-products is determined by RP-HPLC .
Molecular Structure Analysis
The molecular structure of Fmoc-Asp-OAll is represented by the Hill formula C₂₂H₂₁NO₆. It has a molar mass of 395.41 g/mol .
Chemical Reactions Analysis
Fmoc-Asp-OAll is used in Fmoc solid-phase peptide synthesis . It is a versatile educt for synthesizing complex Asp and Asn derivatives . The reaction type is Fmoc solid-phase peptide synthesis .
Physical And Chemical Properties Analysis
Fmoc-Asp-OAll appears as a white to off-white solid . It is soluble in DMF .
科学研究应用
Peptide Synthesis
Fmoc-Asp-OAll: is widely used in solid-phase peptide synthesis (SPPS) . It serves as a building block for peptides, particularly those containing aspartic acid residues. The Fmoc group protects the amino group during the synthesis process, while the allyl ester protects the side chain carboxyl group. This dual protection is crucial for synthesizing complex peptides without unwanted side reactions.
Medicinal Chemistry
In medicinal chemistry , Fmoc-Asp-OAll is instrumental in the development of peptide-based drugs . Its application extends to the synthesis of therapeutic peptides, which are increasingly entering clinical trials. The precise control over peptide structure afforded by Fmoc-Asp-OAll is essential for creating effective pharmaceutical compounds.
Biochemistry Applications
Fmoc-Asp-OAll: plays a role in the study of protein-protein interactions and enzyme functions . It allows for the introduction of aspartic acid into peptides, which can then be used to investigate biological processes or as tools for biochemical assays.
Materials Science
In materials science , Fmoc-Asp-OAll contributes to the synthesis of peptide-based materials . These materials have applications in biotechnology and nanotechnology, where the biocompatibility and functional versatility of peptides are leveraged to create novel materials.
Chemical Engineering
Fmoc-Asp-OAll: is utilized in chemical engineering for the synthesis of polymers and composites . Its role in peptide synthesis is critical for creating polymers with precise amino acid sequences, which can lead to materials with specific properties.
Environmental Science
In environmental science , peptides synthesized using Fmoc-Asp-OAll can be used for bioremediation and as biosensors . These peptides can bind to pollutants or indicate the presence of certain environmental factors, aiding in the monitoring and cleanup of contaminated sites.
作用机制
Target of Action
Fmoc-Asp-OAll, also known as N-α-Fmoc-L-aspartic acid α-allyl ester, is primarily used as a building block in peptide synthesis . It is an orthogonally-protected derivative of the amino acid aspartic acid . The primary targets of Fmoc-Asp-OAll are the peptide chains that are being synthesized. It plays a crucial role in the formation of aspartic acid-containing cyclic peptides .
Mode of Action
Fmoc-Asp-OAll interacts with its targets during Fmoc solid-phase peptide synthesis . The Fmoc group serves as a temporary protecting group for the amino group during the synthesis process . The α-allyl ester group can be selectively removed in the presence of Fmoc- and tBu-based protecting groups by treatment with Pd (Ph 3 P) 4 / CHCl 3 /AcOH/NMM . This facilitates the synthesis of branched esters, amides, lactones, and lactams incorporating an aspartyl unit .
Biochemical Pathways
The biochemical pathways affected by Fmoc-Asp-OAll are those involved in peptide synthesis. The compound plays a key role in the formation of aspartic acid-containing cyclic peptides . The removal of the α-allyl ester group allows for the incorporation of the aspartyl unit into various structures, thereby affecting the resulting peptide’s structure and function .
Pharmacokinetics
The compound’s bioavailability in a peptide synthesis reaction is influenced by factors such as its purity, stability, and the conditions of the synthesis reaction .
Result of Action
The result of Fmoc-Asp-OAll’s action is the successful synthesis of aspartic acid-containing cyclic peptides . These peptides can have various biological activities depending on their structure and the presence of the aspartyl unit .
Action Environment
The action of Fmoc-Asp-OAll is influenced by the environmental conditions of the peptide synthesis reaction. Factors such as temperature, pH, and the presence of other reactants can affect the compound’s efficacy and stability . For optimal results, Fmoc-Asp-OAll should be stored at a temperature between 2-8°C .
安全和危害
未来方向
属性
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c1-2-11-28-21(26)19(12-20(24)25)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,25)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMVIWUCCRKNHY-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Asp-OAll | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Fmoc-Asp-OAll in peptide synthesis, and how does it contribute to the final cyclic peptide structure?
A1: Fmoc-Asp-OAll is a protected form of aspartic acid, a naturally occurring amino acid. The "Fmoc" group acts as a temporary protecting group for the amino terminus, while the "OAll" group protects the side chain carboxylic acid. [, ] This dual protection is essential for controlled and sequential addition of amino acids during solid-phase peptide synthesis.
Q2: The research mentions "Wang resin" in conjunction with Fmoc-Asp-OAll. What is the significance of this resin in this context?
A2: Wang resin is a commonly used solid support in solid-phase peptide synthesis. Its significance lies in its ability to form a stable ester linkage with the carboxylic acid group of Fmoc-Asp-OAll. [] This anchoring to the resin allows for the stepwise assembly of the peptide chain while keeping the growing molecule attached to a solid support. The solid support simplifies purification steps during synthesis as excess reagents and byproducts can be easily washed away.
Q3: The abstract mentions "TBTU/DIPEA" for cyclization. Could you elaborate on the roles of these reagents in relation to Fmoc-Asp-OAll?
A3: After the desired amino acid sequence is assembled on the Wang resin, the peptide needs to be cyclized. TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) is a coupling reagent that activates the carboxylic acid group of the C-terminal amino acid for peptide bond formation. [] DIPEA (N,N-Diisopropylethylamine) acts as a base in this reaction, neutralizing the acidic byproduct and ensuring efficient coupling.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]-](/img/structure/B557485.png)
![(7Z)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-2-propyl-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B557486.png)